molecular formula C12H8Cl3N3O3S B11487067 5-chloro-N-(3,5-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3,5-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11487067
M. Wt: 380.6 g/mol
InChI Key: OQHRKFLMGYLKSK-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chlorine atoms, a methanesulfonyl group, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-NITROBENZAMIDE
  • 5-CHLORO-N-(3,5-DICHLOROPHENYL)PENTANAMIDE

Uniqueness

5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the methanesulfonyl group and the pyrimidine ring, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C12H8Cl3N3O3S

Molecular Weight

380.6 g/mol

IUPAC Name

5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H8Cl3N3O3S/c1-22(20,21)12-16-5-9(15)10(18-12)11(19)17-8-3-6(13)2-7(14)4-8/h2-5H,1H3,(H,17,19)

InChI Key

OQHRKFLMGYLKSK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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